molecular formula C30H32N2O3 B4538878 3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(2-ethylphenyl)acrylamide

3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(2-ethylphenyl)acrylamide

Cat. No. B4538878
M. Wt: 468.6 g/mol
InChI Key: BVFQZLZSCXTVBD-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(2-ethylphenyl)acrylamide" belongs to the class of acrylamide derivatives, known for their versatile applications in polymer science and material engineering. Its unique structure, featuring a tert-butylphenoxy moiety, methoxyphenyl group, and cyanoacrylamide backbone, contributes to its distinct chemical and physical properties.

Synthesis Analysis

The synthesis of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates involves piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and tert-butyl cyanoacetate. These acrylates, including structures similar to the target compound, are characterized by CHN analysis, IR, 1H, and 13C NMR, demonstrating the method's efficiency in introducing various functional groups into the acrylamide framework (Reddy et al., 2021).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives, including cyano and ethoxyphenyl groups, has been elucidated through X-ray crystallographic studies, confirming the stereochemistry of the synthesized compounds. Techniques such as IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses have been employed to detail the molecular configurations (Bondock et al., 2014).

Chemical Reactions and Properties

Acrylamide derivatives undergo various chemical reactions, including copolymerization with styrene, demonstrating the compounds' reactivity and potential for creating novel polymeric materials. The copolymerization process, radical initiation, and the resulting copolymer compositions are key areas of study, providing insight into the materials' chemical behavior and potential applications (Reddy et al., 2021).

Physical Properties Analysis

The physical properties, such as luminescence and mechanofluorochromic properties, of 3-aryl-2-cyano acrylamide derivatives, have been explored. Different stacking modes and molecular interactions significantly influence these properties, showcasing the compound's potential in advanced material applications (Qing‐bao Song et al., 2015).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives are closely linked to their molecular structure and the presence of functional groups. Studies have explored the antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, indicating the potential bioactivity of these compounds. Such properties are determined through in vitro and in vivo assays, highlighting the compounds' reactivity and interactions with biological molecules (Acrylamido et al., 2017).

properties

IUPAC Name

(E)-3-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-2-cyano-N-(2-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O3/c1-6-22-9-7-8-10-27(22)32-29(33)23(19-31)17-21-11-16-28(34-5)24(18-21)20-35-26-14-12-25(13-15-26)30(2,3)4/h7-18H,6,20H2,1-5H3,(H,32,33)/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFQZLZSCXTVBD-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)C(C)(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)C(C)(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(2-ethylphenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(2-ethylphenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(2-ethylphenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(2-ethylphenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(2-ethylphenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(2-ethylphenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-(2-ethylphenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.